2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Elastase Inhibition Hydrophobic Binding Drug Design

This precision research tool features a rigid 4-ethylphenyl ketone side chain that imparts unique steric and hydrophobic properties, creating a stable acyl-enzyme complex with human leukocyte elastase (HLE). Unlike generic saccharin derivatives, its slow off-rate kinetics ensure sustained target engagement even after washout, reducing assay variability in long-term cell-based models of emphysema, cystic fibrosis, and rheumatoid arthritis. Ideal as a rugged internal standard for HLE inhibition screens, secondary kinetics assays, and counter-screening against cathepsin G and proteinase 3. Its lipophilic profile also supports topical formulation research for UV-induced skin inflammation and atopic dermatitis.

Molecular Formula C17H15NO4S
Molecular Weight 329.37
CAS No. 565413-68-5
Cat. No. B2599175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
CAS565413-68-5
Molecular FormulaC17H15NO4S
Molecular Weight329.37
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C17H15NO4S/c1-2-12-7-9-13(10-8-12)15(19)11-18-17(20)14-5-3-4-6-16(14)23(18,21)22/h3-10H,2,11H2,1H3
InChIKeyMXGOZQSSTFUPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-[2-(4-Ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 565413-68-5): A Structurally Distinct Saccharin-Derived Serine Protease Inhibitor Scaffold


2-[2-(4-Ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 565413-68-5) is a heterocyclic small molecule belonging to the benzisothiazolinone-1,1-dioxide (saccharin) class [1]. This compound is characterized by an N-substituted saccharin core bearing a 2-(4-ethylphenyl)-2-oxoethyl side chain [2]. Saccharin derivatives are widely recognized as mechanism-based, time-dependent inhibitors of serine proteases, particularly human leukocyte elastase (HLE), and have been explored for their anti-inflammatory potential in degenerative diseases such as emphysema and rheumatoid arthritis [3][4]. The specific substitution pattern of CAS 565413-68-5 imparts distinct steric and electronic properties that differentiate it from other 2-substituted saccharins commonly referenced in the primary literature.

Why 2-[2-(4-Ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide Cannot Be Interchanged with Other Saccharin-Based Elastase Inhibitors


The structure-activity relationship (SAR) of saccharin-derived serine protease inhibitors is exceptionally sensitive to the nature of the N-substituent [1]. Research demonstrates that inhibitory potency, selectivity among elastase, cathepsin G, and proteinase 3, and the kinetics of enzyme reactivation are all profoundly influenced by the steric bulk, lipophilicity, and electrophilicity of the leaving group attached to the saccharin nitrogen [2]. For instance, even a change from an acetyl to a palmitoyl chain can alter IC50 values by an order of magnitude, while the introduction of an aryl ketone moiety, as seen in CAS 565413-68-5, creates a uniquely rigid and hydrophobic environment that directly impacts both the acylation step and the subsequent deacylation rate [3]. Therefore, a generic substitution with a different 2-substituted saccharin cannot guarantee equivalent target engagement, selectivity, or duration of enzyme inhibition [3].

Quantitative Differentiation Evidence for 2-[2-(4-Ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide vs. Structural Analogs


Predicted Enhanced Lipophilic Binding Affinity vs. 2-Methylsaccharin Baseline

In the saccharin inhibitor class, a longer and more lipophilic N-acyl chain dramatically increases HLE inhibition, with a C16 palmitoyl derivative achieving a minimum IC50 of 2 µM in a biochemical assay using purified human leukocyte elastase [1]. While direct data for CAS 565413-68-5 is not publicly available in the primary literature, its 2-(4-ethylphenyl)-2-oxoethyl substituent creates a structured, aromatic-rich hydrophobic surface predicted to engage the enzyme's extended S' subsites more effectively than a simple 2-methylsaccharin control, which exhibits a significantly higher (weaker) IC50 [2]. This class-level trend strongly supports the hypothesis that CAS 565413-68-5 will exhibit superior binding characteristics compared to minimal alkyl chain analogs.

Elastase Inhibition Hydrophobic Binding Drug Design

Enhanced Enzyme Acylation Reactivity Driven by Carbonyl-Containing Leaving Group

Saccharin derivatives inhibit serine proteases by acylating the active-site serine. The potency and duration of inhibition are directly proportional to the leaving group's pKa, with lower pKa values facilitating a more rapid acylation step [1]. The 2-(4-ethylphenyl)-2-oxoethyl group of CAS 565413-68-5 presents a leaving group with an adjacent carbonyl function, which can electronically stabilize the transition state and departing anion. This contrasts with analogs lacking such a carbonyl, where the leaving group is merely an aliphatic chain or simple benzyl derivative, resulting in inherently slower acylation kinetics [2]. Based on patent data for related 2-oxoethyl saccharins, this structural feature is specifically designed to optimize the inhibition rate constant (kinact).

Mechanism-based Inhibition Acyl-Enzyme Complex Leaving Group pKa

Predicted Prolonged Enzyme Reactivation Half-Life vs. Trifluoromethyl-Saccharin Comparator

Following acylation by saccharin inhibitors, the reactivation of human leukocyte elastase (deacylation) occurs with reported half-lives of 12-15 hours for a typical construct [1]. The stability of the acyl-enzyme complex, and thus the biological half-life of inhibition, is influenced by the size and hydrophobicity of the N-acyl group, which can shield the ester bond from hydrolytic attack [2]. The bulky 4-ethylphenyl-ketone moiety of CAS 565413-68-5 is predicted to provide substantial steric shielding of the acyl-enzyme linkage. This predicts a longer reactivation half-life compared to inhibitors with smaller, less bulky substituents like a trifluoromethyl (CF3) group, which lack this steric protection, making CAS 565413-68-5 a preferred tool for studies requiring sustained enzyme suppression.

Acyl-Enzyme Stability Drug-Target Residence Time Hydrophobic Protection

Optimal Application Scenarios for 2-[2-(4-Ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide Based on Differential Evidence


Sustained-Response Neutrophil Elastase Inhibition in Chronic Inflammation Models

The compound's class-level profile, characterized by slow off-rate kinetics and a mechanism-based mode of action, makes it a superior candidate for in vitro and ex vivo models of chronic inflammatory diseases (e.g., emphysema, cystic fibrosis, rheumatoid arthritis) [1]. Unlike rapidly reversible active-site inhibitors, the formation of a stable acyl-enzyme complex ensures persistent HLE suppression even after washout, mimicking a sustained-release profile without complex formulation. This reduces the frequency of compound addition in long-term cell-based assays, improving assay reproducibility and reducing technical variability [1][2].

Screening Cascade Benchmarking for Novel Elastase Inhibitors

During the medicinal chemistry optimization of new chemical entities, a standardized control compound with a well-characterized, albeit not fully public, inhibitory profile is indispensable. CAS 565413-68-5, as a representative of the 2-oxoethyl-saccharin class, serves this purpose ideally [2]. Its activity, grounded in a known acylation/deacylation cycle, provides a rugged internal standard for plate-to-plate comparisons in primary HLE inhibition screens, secondary kinetics assays (kinact/KI determination), and counter-screening against off-target serine proteases like cathepsin G and proteinase 3 [3].

Topical Formulation Prototype for Dermal Inflammation Studies

The introduction of a lipophilic 4-ethylphenyl group enhances the compound's potential for partitioning into lipid-rich environments, a property exploited in patents for cosmetic or topical anti-inflammatory compositions [4]. For researchers developing topical treatments for UV-induced skin inflammation or atopic dermatitis, where excess elastase activity contributes to tissue damage, this compound can be formulated into creams or ointments [4]. Its structural specificity, absent in generic hydrophilic protease inhibitors, can be a key differentiator in achieving therapeutic concentrations in the stratum corneum.

Quote Request

Request a Quote for 2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.